4-Amino-2-(propylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(propylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids. This compound is characterized by the presence of an amino group and a propylamino group attached to a benzoic acid core. It is a derivative of para-aminobenzoic acid, which is known for its various applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(propylamino)benzoic acid typically involves multiple steps, including alkylation, esterification, and further alkylation. One common method starts with 4-aminobenzoic acid as the starting material. The synthetic route is characterized by simple operations, high total yields, and mild reaction conditions .
Alkylation: The initial step involves the alkylation of 4-aminobenzoic acid to introduce the propylamino group.
Esterification: The intermediate product is then esterified to form an ester derivative.
Final Alkylation: The ester derivative undergoes a final alkylation to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(propylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or reduced forms.
Substitution: The amino and propylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-Amino-2-(propylamino)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for local anesthetics and other therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-(propylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby preventing the formation of folic acid. This mechanism is similar to that of para-aminobenzoic acid, which is known to inhibit bacterial growth by interfering with folic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): A well-known compound with similar structural features but without the propylamino group.
4-Hydroxybenzoic acid: Another derivative of benzoic acid with a hydroxyl group instead of an amino group.
Tetracaine and Pramocaine: Local anesthetics that are structurally related to 4-Amino-2-(propylamino)benzoic acid.
Uniqueness
This compound is unique due to the presence of both an amino group and a propylamino group, which confer distinct chemical and biological properties.
Properties
CAS No. |
19714-99-9 |
---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-amino-2-(propylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-5-12-9-6-7(11)3-4-8(9)10(13)14/h3-4,6,12H,2,5,11H2,1H3,(H,13,14) |
InChI Key |
FTXRHBGGRDCMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.